molecular formula C15H18N2O B8364711 trans-4-(4-Quinolyloxy)cyclohexylamine

trans-4-(4-Quinolyloxy)cyclohexylamine

Cat. No.: B8364711
M. Wt: 242.32 g/mol
InChI Key: VRYMAGBYCRCARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(4-Quinolyloxy)cyclohexylamine is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents . This compound serves as a crucial synthetic intermediate for a class of investigational compounds known as N- 4-(Quinolin-4-yloxy)cyclohexyl(methyl) arylcarboxamides, which function as potent androgen receptor antagonists . These antagonists are being studied for their potential in treating androgen receptor-dependent diseases and hyperproliferative disorders, highlighting the compound's value in oncology and endocrine disease research . The structural motif of a trans-configured cyclohexylamine, as found in this molecule, is a recognized key element in bioactive compounds, evidenced by its role in the antipsychotic drug cariprazine, underscoring the importance of stereochemistry in drug design . The compound is intended for research applications only and is not for diagnostic or therapeutic use. All information presented is for research and development purposes. Researchers should refer to the relevant safety data sheets and handle the material in accordance with best laboratory practices.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-quinolin-4-yloxycyclohexan-1-amine

InChI

InChI=1S/C15H18N2O/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-4,9-12H,5-8,16H2

InChI Key

VRYMAGBYCRCARJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC2=CC=NC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS No. Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Primary Applications
trans-4-(4-Quinolyloxy)cyclohexylamine Not available 4-Quinolyloxy, cyclohexylamine Not available Not available Hypothesized: Pharmaceuticals
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 Two cyclohexylamine groups, methylene bridge C₁₃H₂₆N₂ 210.36 Polymer production
trans-4-(Boc-amino)cyclohexylamine 177906-48-8 Boc (tert-butoxycarbonyl) group C₁₄H₂₀N₂O₂ 248.32 Pharmaceutical intermediate
Cyclohexylamine 108-91-8 Primary amine C₆H₁₃N 99.18 Corrosion inhibition

Key Observations :

  • Boc-protected derivatives (e.g., trans-4-(Boc-amino)cyclohexylamine) exhibit enhanced stability and controlled reactivity due to the bulky tert-butoxycarbonyl group, making them ideal for synthetic intermediates .
  • Cyclohexylamine lacks complex substituents, enabling its use in industrial applications like corrosion inhibition .

Physicochemical and Toxicological Properties

Solubility and Stability
  • 4,4'-Methylenebis(cyclohexylamine) : Low vapor pressure and geometric isomerism (trans-trans, cis-cis, cis-trans) influence its solubility and polymer compatibility .
  • trans-4-(Boc-amino)cyclohexylamine: The Boc group enhances solubility in organic solvents but reduces water solubility, critical for pharmaceutical synthesis .
  • Cyclohexylamine : High water solubility (miscible in water) facilitates its use in aqueous corrosion inhibition systems .
Toxicity and Exposure
  • Cyclohexylamine: At high concentrations (>1.9 mL), it causes non-adherent electrodeposits in corrosion applications, indicating dose-dependent toxicity .

Functional Comparisons

Application This compound 4,4'-Methylenebis(cyclohexylamine) trans-4-(Boc-amino)cyclohexylamine
Pharmaceutical Use Potential kinase inhibition (quinolyl) Not applicable Intermediate for drug synthesis
Industrial Use Limited data Polymer cross-linking agent Not applicable
Toxicity Profile Unknown Low migration from polymers Low exposure risk (stable Boc group)

Critical Contrasts :

  • The quinolyloxy group may confer antimicrobial or anticancer activity, distinct from the inert methylene bridge in 4,4'-methylenebis(cyclohexylamine).
  • Boc protection reduces amine reactivity, whereas unmodified cyclohexylamine’s primary amine group enhances corrosion inhibition but increases toxicity at high doses .

Preparation Methods

Hofmann Rearrangement of Carboxylic Acid Intermediates

Method Overview :
The Hofmann rearrangement converts a carboxylic acid to a primary amine via an isocyanate intermediate. This approach is adapted from the synthesis of trans-4-methylcyclohexylamine (CN102001950A).

Steps :

  • Synthesis of trans-4-(Quinolin-4-yloxy)cyclohexanecarboxylic Acid :

    • A Mitsunobu reaction couples 4-hydroxyquinoline with trans-4-hydroxycyclohexanecarboxylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

    • Conditions : Pyridine, 0–25°C, 12–24 h.

    • Yield : ~70–85% (estimated from analogous reactions in US9428460B2).

  • Hofmann Rearrangement :

    • The carboxylic acid reacts with sodium azide (NaN₃) in the presence of a protonic acid (e.g., H₂SO₄) to form an isocyanate intermediate.

    • Conditions : CHCl₃, 45–65°C, 12–16 h.

    • Hydrolysis of the isocyanate yields trans-4-(4-quinolyloxy)cyclohexylamine.

    • Yield : 85–90% (based on CN102001950A).

Advantages :

  • High stereochemical fidelity due to retention of configuration during rearrangement.

  • Scalable for industrial applications.

Nucleophilic Substitution with Activated Cyclohexyl Derivatives

Method Overview :
This route involves displacing a leaving group (e.g., bromide, tosylate) on a trans-cyclohexane scaffold with 4-hydroxyquinoline.

Steps :

  • Preparation of trans-4-Bromocyclohexylamine :

    • Synthesized via hydrogenation of 4-bromoaniline derivatives or bromination of trans-4-aminocyclohexanol.

  • Etherification with 4-Hydroxyquinoline :

    • The bromide undergoes nucleophilic substitution with 4-hydroxyquinoline under basic conditions (e.g., K₂CO₃).

    • Conditions : DMF, 80–100°C, 24 h.

    • Yield : 60–75% (similar to WO2014001247A1).

Challenges :

  • Competing elimination reactions may reduce yield.

  • Requires strict anhydrous conditions.

Reductive Amination of Cyclohexanone Intermediates

Method Overview :
A cyclohexanone intermediate is subjected to reductive amination to introduce the amine group.

Steps :

  • Synthesis of trans-4-(Quinolin-4-yloxy)cyclohexanone :

    • Oxidative cleavage of trans-4-(quinolin-4-yloxy)cyclohexene (prepared via Diels-Alder reaction).

  • Reductive Amination :

    • The ketone reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN).

    • Conditions : MeOH, 25°C, 12 h.

    • Yield : 50–65% (based on PMC6268466).

Limitations :

  • Lower stereoselectivity compared to Hofmann rearrangement.

  • Requires purification to isolate trans isomer.

Comparative Analysis of Methods

Method Key Reagents Yield Stereoselectivity Scalability
Hofmann RearrangementNaN₃, H₂SO₄85–90%HighIndustrial
Nucleophilic SubstitutionK₂CO₃, 4-hydroxyquinoline60–75%ModerateLab-scale
Reductive AminationNH₄OAc, NaBH₃CN50–65%LowLab-scale

Critical Reaction Parameters

  • Temperature Control : Critical in Hofmann rearrangement to prevent side reactions (e.g., over-hydrolysis).

  • Solvent Choice : Polar aprotic solvents (DMF, CHCl₃) enhance nucleophilicity in substitution reactions.

  • Catalysts : Rhodium or palladium catalysts improve hydrogenation efficiency in intermediate steps.

Industrial Applications and Patents

  • US9428460B2 : Describes large-scale synthesis of androgen receptor antagonists using this compound as a key intermediate.

  • WO2014001247A1 : Highlights the use of Mitsunobu reactions for ether formation in similar scaffolds.

Q & A

Q. What are the standard methods for synthesizing trans-4-(4-Quinolyloxy)cyclohexylamine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A general procedure (e.g., General Procedure A from ) uses trans-4-aminocyclohexanol and a substituted aryl halide (e.g., 4-quinolyloxy derivatives) under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) . Purification via column chromatography or recrystallization is recommended. Purity can be confirmed using RP-HPLC (C18 columns, gradient elution with ACN/water/0.1% TFA) and LCMS, as demonstrated for analogous compounds (e.g., trans-4-(4-Chlorophenoxy)cyclohexylamine, 85% yield, 100% purity) .

  • Example Reaction Conditions Table :

Substituted ProductStarting MaterialsSolvent/BaseYieldPurity (HPLC)
trans-4-(4-Chlorophenoxy) analogtrans-4-aminocyclohexanol + aryl halideDMF/K₂CO₃85%100%
trans-4-(Trifluoromethoxy) analogtrans-4-aminocyclohexanol + aryl halideDMF/K₂CO₃93%100%
Adapted from

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Classified as a flammable liquid with skin/eye irritation risks. Use PPE (nitrile gloves, lab coats, goggles) and work in a fume hood .
  • Storage : Keep in a ventilated, cool area away from ignition sources. Monitor degradation over time, as cyclohexylamine derivatives may form hazardous byproducts .
  • Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air. Consult SDS guidelines for disposal compliant with local regulations .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1^1H/13^13C NMR (DMSO-d6d_6) to assign protons and carbons, focusing on cyclohexylamine backbone and quinolyloxy substituents (e.g., δ 7.2–8.4 ppm for aromatic protons) .
  • Purity Assessment : RP-HPLC with UV detection (e.g., 0–100% ACN gradient) and LCMS ([M+H]+ analysis) to confirm molecular weight and absence of impurities .

Advanced Research Questions

Q. How can stereoisomer formation be minimized during synthesis?

  • Methodological Answer :
  • Stereochemical Control : Use trans-4-aminocyclohexanol as a rigid starting material to enforce the trans configuration. Optimize reaction temperature (e.g., 80–100°C) and solvent polarity to reduce epimerization .
  • Byproduct Analysis : Monitor reaction progress via TLC or inline IR spectroscopy. Employ chiral HPLC or capillary electrophoresis to detect and resolve stereoisomers .

Q. How should researchers address contradictions between experimental and computational spectroscopic data?

  • Methodological Answer :
  • Data Validation : Cross-reference experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA). For LCMS discrepancies, calibrate instruments with certified standards and validate ionization efficiency (e.g., ESI vs. APCI) .
  • Collaborative Replication : Share raw data (e.g., FID files) with independent labs to verify reproducibility, aligning with standards in .

Q. What methodologies assess the stability of this compound under varying conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to pH 3–10 buffers, elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC-MS to identify breakdown products (e.g., quinoline derivatives or cyclohexylamine oxidation) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life under standard storage conditions (e.g., 4°C in inert atmosphere) .

Key Considerations for Method Design

  • Synthesis Scalability : Pilot-scale reactions (1–10 mmol) should prioritize solvent recovery (e.g., DMF distillation) and catalyst reuse to align with green chemistry principles .
  • Data Transparency : Document all experimental parameters (e.g., NMR acquisition settings, HPLC gradients) to enable replication, as emphasized in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.